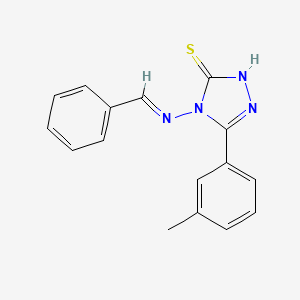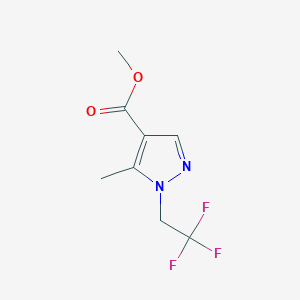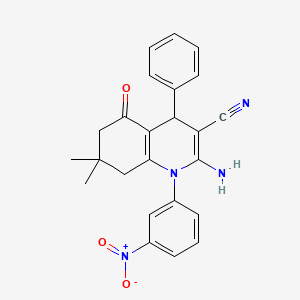![molecular formula C18H17BrN2O3S B12051991 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B12051991.png)
(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2Z)-4-(1,3-benzodioxol-5-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethanol hydrobromide is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a phenylimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2Z)-4-(1,3-benzodioxol-5-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethanol hydrobromide typically involves multi-step organic reactions. One possible route includes:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be synthesized through a reaction with methylene chloride in the presence of a base.
Synthesis of the Thiazole Ring: The thiazole ring can be formed by reacting a suitable α-haloketone with thiourea.
Coupling Reactions: The benzodioxole and thiazole intermediates can be coupled using a suitable reagent such as a palladium catalyst.
Formation of the Phenylimino Group: The phenylimino group can be introduced through a condensation reaction with aniline.
Final Step: The final compound can be obtained by reacting the intermediate with ethanol and hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the phenylimino group, converting it to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Functionalized thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving its molecular targets.
Medicine
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((2Z)-4-(1,3-benzodioxol-5-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethanol hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((2Z)-4-(1,3-benzodioxol-5-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethanol hydrochloride
- 2-((2Z)-4-(1,3-benzodioxol-5-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethanol sulfate
Uniqueness
The hydrobromide salt of the compound may exhibit unique solubility, stability, and reactivity compared to its hydrochloride and sulfate counterparts. These differences can influence its applications in various fields, making it a compound of particular interest.
Eigenschaften
Molekularformel |
C18H17BrN2O3S |
|---|---|
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
2-[4-(1,3-benzodioxol-5-yl)-2-phenylimino-1,3-thiazol-3-yl]ethanol;hydrobromide |
InChI |
InChI=1S/C18H16N2O3S.BrH/c21-9-8-20-15(13-6-7-16-17(10-13)23-12-22-16)11-24-18(20)19-14-4-2-1-3-5-14;/h1-7,10-11,21H,8-9,12H2;1H |
InChI-Schlüssel |
MLGIAFLAUYFVIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=NC4=CC=CC=C4)N3CCO.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12051909.png)
![tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate](/img/structure/B12051912.png)


![3-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12051925.png)



![2-Methoxyethyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12051955.png)


![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid](/img/structure/B12051986.png)

![2-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12052001.png)
